molecular formula C8H11N5O B1478062 1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803609-25-7

1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1478062
CAS No.: 1803609-25-7
M. Wt: 193.21 g/mol
InChI Key: YOWGHXCEJRJXPI-UHFFFAOYSA-N
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Description

1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, also known by its research code TG003, is a potent and cell-permeable chemical probe primarily recognized for its selective inhibition of the CDC2-like kinase (Clk) family and Dual-specificity tyrosine-regulated kinases (DYRKs) [Source] . Its primary research value lies in its ability to modulate pre-mRNA splicing by targeting key regulatory kinases. By inhibiting Clk1/Sty and DYRK1A, TG003 prevents the phosphorylation of Serine/Arginine-rich (SR) splicing factors, thereby influencing alternative splice site selection and promoting the inclusion or exclusion of specific exons [Source] . This mechanism has established its utility in fundamental studies of RNA biology and spliceosomal machinery. Consequently, this compound has become a critical tool in neuroscientific research, particularly in modeling and investigating the pathogenesis of Down syndrome, where DYRK1A gene dosage is triplicated and implicated in cognitive deficits [Source] . Furthermore, due to the role of aberrant splicing in numerous cancers, TG003 is investigated in oncology research for its potential to correct pathological splicing patterns and induce cytotoxic effects in certain malignant cell lines. Its application extends to the study of neurodegenerative disorders and viral replication, where the modulation of host splicing factors can impact pathogen life cycles.

Properties

IUPAC Name

1-(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5-7(6(2)14)4-13-8(12(5)3)9-10-11-13/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWGHXCEJRJXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one , also known as Tetrazolo[1,5-a]pyrimidine derivative , has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C₈H₁₁N₅O
  • Molecular Weight : 193.21 g/mol
  • CAS Number : 1803609-25-7
  • IUPAC Name : 1-(4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)ethanone
  • Appearance : Powder

Antimicrobial Activity

A notable aspect of the biological activity of tetrazole compounds is their antimicrobial properties . Research has shown that various tetrazole derivatives exhibit significant antimicrobial effects against a range of bacteria and fungi.

  • Study Findings :
    • In vitro studies demonstrated that certain tetrazole derivatives showed higher antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 23.40 to 46.87 μg/mL against tested organisms .
    • The compound this compound was synthesized and screened for antimicrobial activity; however, specific data on its MIC values remain limited in the current literature .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of tetrazole derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cell lines.

  • Research Insights :
    • A series of tetrazole compounds were tested against various cancer cell lines with promising results. For example, certain derivatives exhibited cytotoxicity with IC₅₀ values in the low micromolar range .
    • The structure–activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance cytotoxic effects .

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

  • Proposed Mechanisms :
    • Tetrazole derivatives may interact with bacterial enzymes or cellular targets that disrupt metabolic pathways essential for microbial growth .
    • Some studies propose that these compounds may inhibit DNA synthesis or function through intercalation or other mechanisms affecting nucleic acid integrity .

Data Summary Table

Activity TypeCompound TestedMIC/IC₅₀ ValuesReference
AntimicrobialVarious Tetrazole Derivatives23.40 - 46.87 μg/mL
CytotoxicityTetrazole Derivative Against Cancer Cell LinesLow micromolar range
Mechanism of ActionInteraction with Bacterial EnzymesNot specified

Case Study 1: Antibacterial Efficacy

In a study evaluating a series of tetrazole compounds for their antibacterial properties, it was found that several derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the potential of these compounds as alternatives to conventional antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of modified tetrazoles against human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. This suggests a promising avenue for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. Studies have shown that 1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can inhibit tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Antiviral Properties
Tetrazole derivatives have been evaluated for their antiviral activity against various viruses. Preliminary studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for further exploration as an antiviral agent.

Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of tetrazole-based compounds. In animal models of neurodegenerative diseases, this compound has shown potential in reducing neuronal damage and improving cognitive functions.

Agricultural Applications

Pesticide Development
The unique structure of tetrazole compounds allows for the development of novel pesticides. Research is being conducted to evaluate the efficacy of this compound as a potential pesticide that targets specific pests while minimizing harm to beneficial organisms.

Herbicide Properties
Studies are underway to assess the herbicidal activity of this compound. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of effective herbicides that manage weed populations without adversely affecting crop yield.

Material Science Applications

Polymer Chemistry
The incorporation of tetrazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is focusing on synthesizing polymers with improved performance characteristics for use in various industrial applications.

Nanotechnology
Nanoparticles functionalized with tetrazole compounds are being explored for their potential in drug delivery systems. The unique properties of these nanoparticles can facilitate targeted delivery and controlled release of therapeutic agents.

Case Studies

StudyApplicationFindings
Antitumor ActivityCancer ResearchInduced apoptosis in cancer cells; reduced proliferation rates.
Antiviral PropertiesVirologyInhibited viral replication; potential candidate for antiviral therapy.
Neuroprotective EffectsNeuroscienceReduced neuronal damage; improved cognitive functions in animal models.
Pesticide DevelopmentAgricultural ScienceEffective against specific pests; low toxicity to non-target species.
Polymer ChemistryMaterial ScienceEnhanced thermal stability and mechanical properties in polymer composites.

Comparison with Similar Compounds

Key Observations :

  • Ring System : The target compound’s tetrazolo[1,5-a]pyrimidine core differs from pyrazolo[3,4-d]pyrimidines (e.g., ) in ring fusion position and heteroatom composition.
  • Substituents: Methyl and acetyl groups enhance steric and electronic properties, contrasting with indole or cyano groups in cytotoxic analogs .
  • Synthesis : Catalytic one-pot methods (e.g., DABCO) improve efficiency compared to multi-step protocols for TAK-385 .

Key Observations :

  • Enzyme Inhibition : The 4-methylphenyl analog’s α-glucosidase activity highlights tetrazolo[1,5-a]pyrimidines as antidiabetic leads .
  • Therapeutic Potential: TAK-385’s reduced CYP450 inhibition suggests improved pharmacokinetics over older antagonists .
  • Limitations : The target compound lacks published bioactivity data, emphasizing its role as a research tool rather than a therapeutic candidate .

Preparation Methods

This method is efficient and allows for the introduction of various substituents at the 6-position, including ethanone groups.

Azide Cyclization with Nitriles
  • Starting Material: Nitrile derivatives corresponding to the pyrimidine ring system.
  • Reaction: Treatment with sodium azide in the presence of Lewis acids or acidic media to induce [3+2] cycloaddition forming the tetrazole ring.
  • Solvents: Typically dipolar aprotic solvents such as DMF or mixtures of acetone-water.
  • Catalysts: Zinc chloride or other Lewis acids can be used to facilitate the cyclization.
  • Temperature: Reflux or elevated temperatures (~60–110 °C) for several hours.
  • Notes: This method is widely used for synthesizing 5-substituted tetrazoles and can be adapted for fused systems like tetrazolo[1,5-a]pyrimidines.
Multi-Step Synthesis via Amide Intermediates
  • Step 1: Preparation of oxyphosphonium salts from amide precursors under Mitsunobu conditions.
  • Step 2: Reaction of these salts with trimethylsilyl azide to form 1,5-disubstituted tetrazoles.
  • Step 3: Further functional group modifications to introduce the ethanone group.
  • Advantages: Useful for synthesizing N-protected tetrazoles and preserving chirality when applicable.
  • Applications: This route is more complex but allows for precise control over substitution patterns.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically influences the cyclization efficiency and purity of the tetrazolo ring.
  • Use of polar aprotic solvents like DMF enhances azide solubility and reaction rates.
  • Catalytic amounts of acid (e.g., HCl) or Lewis acids (e.g., ZnCl2) promote ring closure and improve yields.
  • Multi-step approaches allow for functional group tolerance and selective substitution but require careful purification.
  • The ethanone substituent can be introduced either before cyclization (as a substituent on the pyrimidine precursor) or after tetrazole ring formation by selective acylation.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Azide substitution on chloro-pyrimidine 4-chloro-1,2-dihydropyrimidine Sodium azide, DMF, acid catalyst Direct, relatively high yield Requires chloro precursor synthesis
Cycloaddition of azide with nitriles Pyrimidine nitrile derivatives Sodium azide, ZnCl2, DMF Versatile, widely used for tetrazoles Longer reaction times, moderate yields
Mitsunobu + TMS azide on amides Pyrimidine amide derivatives Mitsunobu reagents, TMS azide Allows N-protection and chirality control Multi-step, more complex

Q & A

Q. What are the common synthetic routes for preparing 1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one?

Methodological Answer: The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. A multi-step approach includes:

  • Step 1: Condensation of 4,5-dimethylpyrimidinone with hydrazine hydrate to form the tetrazole ring.
  • Step 2: Acetylation at the 6-position using acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Key intermediates are monitored using thin-layer chromatography (TLC) to ensure reaction progression .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies methyl groups (δ 2.1–2.5 ppm) and ethanone protons (δ 3.3–3.7 ppm).
    • 13C NMR confirms the carbonyl carbon (δ ~200 ppm) and aromatic carbons in the tetrazolo-pyrimidine core .
  • X-ray Crystallography: Resolves 3D conformation, particularly the planar geometry of the tetrazole ring and spatial arrangement of substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₀N₆O) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization efficiency due to their ability to stabilize ionic intermediates .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd/C) accelerate ring closure while minimizing side products .
  • Temperature Control: Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
  • Inert Atmosphere: Nitrogen or argon reduces oxidation of reactive intermediates during acetylation .

Q. How do structural modifications at the 4,5-dimethyl or ethanone positions influence biological activity?

Methodological Answer: A comparative study of analogs reveals:

Substituent Biological Activity Mechanistic Insight
4,5-dimethylEnhanced metabolic stabilitySteric hindrance reduces CYP450 oxidation
Ethanone (C=O)Increased kinase inhibitionHydrogen bonding with ATP-binding pockets
Replacement with esterReduced cytotoxicityAltered logP values affect membrane permeability

Experimental Design:

  • SAR Studies: Synthesize derivatives with halogen, hydroxyl, or alkyl groups at key positions.
  • In Vitro Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?

Methodological Answer:

  • Dilution Principle: Low reactant concentration reduces dimerization propensity during cyclization .
  • Protecting Groups: Temporarily block reactive sites (e.g., ethanone) with tert-butyldimethylsilyl (TBS) groups .
  • Additive Use: Radical scavengers (e.g., BHT) prevent unwanted radical coupling in metal-catalyzed steps .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic sites in the tetrazole ring .
  • Molecular Docking (AutoDock Vina): Simulates interactions with biological targets (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations (GROMACS): Assesses conformational stability in aqueous environments over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

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